An In-depth Technical Guide to the Synthesis and Properties of 4-Phenylthiazole-2-thiol
An In-depth Technical Guide to the Synthesis and Properties of 4-Phenylthiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Phenylthiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, spectral characteristics, and known biological activities. Detailed experimental protocols for its preparation are provided, along with a discussion of its thione-thiol tautomerism. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams of the primary synthetic pathway and its mechanism are included to facilitate understanding.
Introduction
Thiazole moieties are integral components of numerous biologically active compounds and approved pharmaceuticals. The substituted thiazole ring system serves as a versatile scaffold in drug discovery, exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. 4-Phenylthiazole-2-thiol, in particular, is a key intermediate for the synthesis of more complex derivatives and has intrinsic biological relevance. This guide aims to be a thorough resource for professionals engaged in the research and development of thiazole-based compounds.
Synthesis of 4-Phenylthiazole-2-thiol
The primary and most direct route for the synthesis of 4-Phenylthiazole-2-thiol is the reaction of an α-haloketone, specifically ω-bromoacetophenone (also known as phenacyl bromide), with a source of the thiocarbamate group. The use of ammonium dithiocarbamate is a common and effective method.
Primary Synthesis Route: From ω-Bromoacetophenone and Ammonium Dithiocarbamate
This method is a variation of the classic Hantzsch thiazole synthesis. The reaction proceeds via nucleophilic attack of the dithiocarbamate on the α-carbon of the ω-bromoacetophenone, followed by intramolecular cyclization and dehydration to form the thiazole ring.
Reaction Scheme:
Figure 1: Overall reaction for the synthesis of 4-Phenylthiazole-2-thiol.
Detailed Experimental Protocol
Materials:
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ω-Bromoacetophenone (phenacyl bromide)
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Ammonium dithiocarbamate
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Ethanol (absolute)
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Hydrochloric acid (HCl), 2M
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Sodium bicarbonate (NaHCO₃), saturated solution
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Anhydrous magnesium sulfate (MgSO₄)
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Dichloromethane (CH₂Cl₂)
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Hexane
Procedure:
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In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ω-bromoacetophenone (19.9 g, 0.1 mol) in 100 mL of absolute ethanol.
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To this solution, add ammonium dithiocarbamate (11.0 g, 0.1 mol) in one portion.
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Heat the reaction mixture to reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into 300 mL of cold water and acidify with 2M HCl to a pH of approximately 2-3.
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A pale-yellow precipitate of 4-Phenylthiazole-2-thiol will form. Collect the crude product by vacuum filtration and wash with cold water.
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For purification, dissolve the crude product in a minimal amount of dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Recrystallize the resulting solid from an ethanol/water mixture or a suitable solvent like toluene to yield pure 4-Phenylthiazole-2-thiol as a crystalline solid.
Synthesis Mechanism
The reaction mechanism involves several key steps, as illustrated below.
Figure 2: Simplified mechanism of 4-Phenylthiazole-2-thiol synthesis.
Physicochemical and Spectral Properties
4-Phenylthiazole-2-thiol is a stable solid at room temperature with the following properties.
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇NS₂ | [1][2] |
| Molecular Weight | 193.29 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 167-172 °C | [1] |
| CAS Number | 2103-88-0 | [1][2] |
Spectral Data
The spectral data is crucial for the characterization of 4-Phenylthiazole-2-thiol.
Table 2: Spectral Data of 4-Phenylthiazole-2-thiol
| Technique | Observed Peaks/Shifts |
| FT-IR (KBr, cm⁻¹) | Broad ~3400 (N-H stretch, thione), ~3100 (Ar C-H stretch), ~1590 (C=C stretch), ~1500 (C=N stretch), ~1250 (C=S stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.8-7.3 (m, 5H, Ar-H), ~7.0 (s, 1H, Thiazole C5-H), ~13.5 (br s, 1H, N-H, thione) |
| ¹³C NMR (CDCl₃, δ ppm) | ~185 (C=S), ~150 (Thiazole C4), ~134 (Ar C), ~129-126 (Ar CH), ~110 (Thiazole C5) |
| Mass Spectrum (m/z) | 193 (M⁺), 161, 134, 121 |
Note: NMR data are estimated based on typical values for similar structures and the thione tautomer.
Thione-Thiol Tautomerism
4-Phenylthiazole-2-thiol can exist in two tautomeric forms: the thione form (4-phenylthiazole-2(3H)-thione) and the thiol form (4-phenylthiazole-2-thiol). In the solid state and in most solvents, the thione form is generally the predominant tautomer due to the greater stability of the C=S double bond and the aromaticity of the thiazole ring.
Figure 3: Thione-thiol tautomerism of 4-Phenylthiazole-2-thiol.
The presence of the thione form can be confirmed by spectroscopic methods. In the IR spectrum, a broad peak around 3400 cm⁻¹ is indicative of an N-H stretch, and a strong absorption around 1250 cm⁻¹ corresponds to the C=S stretch. In ¹H NMR, the proton on the nitrogen of the thione tautomer typically appears as a broad singlet at a downfield chemical shift (around 13.5 ppm).
Reactivity and Applications
The thiol (or thione) group at the 2-position of the thiazole ring is a key functional handle for further chemical modifications. It can readily undergo S-alkylation, S-acylation, and other reactions to generate a diverse library of derivatives.
The phenylthiazole scaffold is a well-established pharmacophore in medicinal chemistry. While specific biological data for the parent 4-Phenylthiazole-2-thiol is limited in publicly available literature, numerous derivatives have demonstrated significant biological activities.
Biological Activities of Phenylthiazole Derivatives
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Antifungal Activity: Many phenylthiazole derivatives exhibit potent antifungal activity against a range of pathogenic fungi. For instance, certain derivatives have shown excellent activity against Sclerotinia sclerotiorum and Candida species, with some compounds exhibiting EC₅₀ values in the low µg/mL range.[4][5][6]
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Antibacterial Activity: Phenylthiazole derivatives have also been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[4]
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Other Activities: The phenylthiazole core is present in compounds investigated for anti-inflammatory, anticancer, and antiviral activities.
The biological activity of these derivatives highlights the importance of 4-Phenylthiazole-2-thiol as a key building block in the development of new therapeutic agents.
Conclusion
4-Phenylthiazole-2-thiol is a valuable heterocyclic compound with a straightforward and efficient synthetic route. Its physicochemical and spectral properties are well-defined, although the thione-thiol tautomerism is an important aspect to consider during characterization and reaction planning. The reactivity of the thiol group allows for a wide range of chemical modifications, making it a crucial starting material for the synthesis of diverse derivatives. The established biological activities of the phenylthiazole scaffold, particularly in the antifungal domain, underscore the potential of 4-Phenylthiazole-2-thiol and its analogues in drug discovery and development. This guide provides the essential information for researchers and scientists to effectively synthesize, characterize, and utilize this important chemical entity.
